4-(N-Allylamino)-3-nitroaniline
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Overview
Description
4-(N-Allylamino)-3-nitroaniline is an organic compound characterized by the presence of nitro and amino groups attached to a phenyl ring, along with an allylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Allylamino)-3-nitroaniline typically involves the nitration of an appropriate precursor, followed by amination and allylation reactions. One common method involves the nitration of 4-aminophenylamine to introduce the nitro group at the ortho position. This is followed by the reaction with allylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(N-Allylamino)-3-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(2-Amino-4-aminophenyl)-allylamine, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-(N-Allylamino)-3-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(N-Allylamino)-3-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-aminophenol
- 4-Amino-2-nitrodiphenylamine
- 2-Nitro-4-aminobiphenyl
Uniqueness
4-(N-Allylamino)-3-nitroaniline is unique due to the presence of both nitro and amino groups on the phenyl ring, along with the allylamine moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
2-nitro-1-N-prop-2-enylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-2-5-11-8-4-3-7(10)6-9(8)12(13)14/h2-4,6,11H,1,5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRMOOSWBWJUCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=C(C=C1)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634533 |
Source
|
Record name | 2-Nitro-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160219-76-1 |
Source
|
Record name | 2-Nitro-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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